1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea
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Description
1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea is a useful research compound. Its molecular formula is C23H21Cl2N3OS and its molecular weight is 458.4. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea represents a novel class of thiourea derivatives that have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from various studies and research findings.
Chemical Structure and Synthesis
This compound features a complex structure with multiple functional groups that contribute to its biological activity. The synthesis typically involves the reaction of appropriate indole derivatives with thiourea under controlled conditions, often yielding high purity and yield rates. The structure can be represented as follows:
Antimicrobial Activity
Thiourea derivatives, including the compound , have shown significant antimicrobial properties. A study indicated that compounds with thiourea moieties exhibited effective inhibition against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 12.5 µg/mL .
Table 1: Antimicrobial Activity of Thiourea Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1 | E. coli | 6.25 |
2 | S. aureus | 12.5 |
3 | P. aeruginosa | 10.0 |
Anticancer Activity
Research has demonstrated that this thiourea derivative exhibits promising anticancer activity. In vitro studies revealed that it effectively inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values ranging from 5 to 15 µM . The mechanism appears to involve the induction of apoptosis and the inhibition of angiogenesis.
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10 |
PC-3 (Prostate Cancer) | 8 |
HeLa (Cervical Cancer) | 12 |
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated, showing significant free radical scavenging activity. The DPPH assay results indicated an IC50 value of approximately 45 µg/mL, suggesting its potential as a protective agent against oxidative stress .
Case Studies
Several case studies have highlighted the therapeutic potential of thiourea derivatives:
- Case Study on Anticancer Efficacy : A study involving human leukemia cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at low concentrations (IC50 = 1.5 µM), showcasing its potential for treating resistant cancer forms .
- Case Study on Antimicrobial Resistance : Another investigation focused on the effectiveness of this compound against biofilms formed by Staphylococcus aureus. Results showed a reduction in biofilm formation by over 70%, indicating its utility in combating antibiotic resistance .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural attributes. The presence of halogen substituents and specific functional groups has been correlated with enhanced potency against microbial pathogens and cancer cells .
Table 3: Structure-Activity Relationship Insights
Structural Feature | Effect on Activity |
---|---|
Halogen Substituents | Increased antimicrobial activity |
Indole Moiety | Enhanced anticancer efficacy |
Furan Ring | Improved antioxidant properties |
Properties
IUPAC Name |
1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-chlorophenyl)-1-(furan-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)7-8-22(21)26-15)9-10-28(14-19-6-3-11-29-19)23(30)27-18-5-2-4-16(24)12-18/h2-8,11-13,26H,9-10,14H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRWQPJBQRLHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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